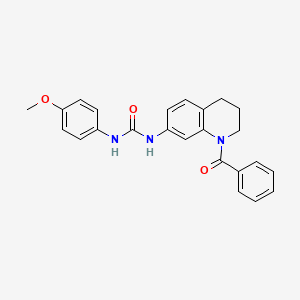

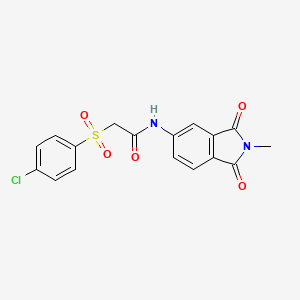

![molecular formula C18H17NO6 B2638286 2-[1-(1,3-Benzodioxol-5-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005060-87-6](/img/structure/B2638286.png)

2-[1-(1,3-Benzodioxol-5-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(1,3-Benzodioxol-5-yl)-2-butanone” has a molecular formula of C11H12O3 . Another related compound, “1-(1,3-Benzodioxol-5-yl)-2-propanol”, has a molecular formula of C10H12O3 . These compounds belong to the class of organic compounds known as proline and derivatives .

Synthesis Analysis

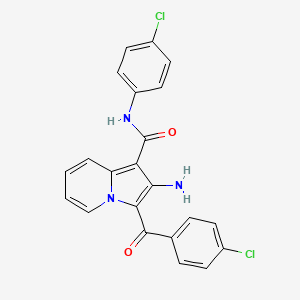

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity .Molecular Structure Analysis

The structures of related compounds were solved by direct methods with SHELXS, and refined with full-matrix least-squares techniques on F2 with SHELXL .Physical And Chemical Properties Analysis

The average mass of “1-(1,3-Benzodioxol-5-yl)-2-butanone” is 192.211 Da , and that of “1-(1,3-Benzodioxol-5-yl)-2-propanol” is 180.201 Da .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Esterification and Synthesis : The compound is involved in complex synthetic pathways. For example, the reaction of 5-arylfurfurilamines with maleic anhydride yields 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids, which, upon esterification, diastereospecifically form methyl esters with unexpected cleavage products. This synthesis pathway highlights the compound's role in forming structurally complex molecules with significant scientific interest. The structures of the products are confirmed via X-ray structural analysis, indicating the compound's importance in synthesizing novel molecular structures (Nadirova et al., 2019).

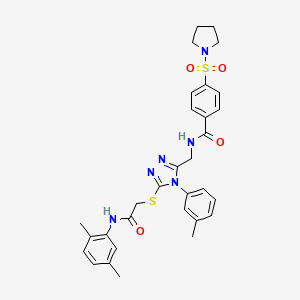

Reaction with Binucleophiles : The compound also engages in reactions with 1,3-C,N-binucleophiles to form complex molecules like ethyl 3a-[2-ethoxy-2-oxo-1-(2-oxo-2 H -1,4-benzoxazin-3-yl)ethyl]-2-hydroxy-1,4-dioxo-3a,4-dihydro-1 H -pyrrolo[2,1- c ][1,4]benzoxazine-3-carboxylates. These products' structures were validated through X-ray analysis, demonstrating the compound's versatility in synthesizing diverse chemical entities with potential for various applications (Kobelev et al., 2020).

Medicinal Chemistry and Biological Applications

Endothelin Receptor Antagonists : Compounds containing the benzodioxole group, like the one you're interested in, are crucial in developing endothelin (ET) receptor antagonists. These compounds have been shown to bind with high affinity to ET receptors, indicating their potential in treating conditions associated with ET receptor dysfunction. The modification of the benzodioxole group led to the development of potent agents, underscoring the compound's significance in medicinal chemistry and drug design (Tasker et al., 1997).

Luminescent Properties : The compound contributes to the synthesis of molecules with intriguing spectral luminescent properties, which could be relevant in materials science, especially in developing new luminescent materials or probes (Kozlov et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds bearing 1-benzo [1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Related benzodioxole derivatives have been shown to interact with various enzymes and proteins

Cellular Effects

Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related compounds have shown significant effects at varying dosages .

Propiedades

IUPAC Name |

3-[1-(1,3-benzodioxol-5-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-9(10-2-3-11-13(6-10)24-8-23-11)19-7-18-5-4-12(25-18)14(17(21)22)15(18)16(19)20/h2-6,9,12,14-15H,7-8H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPQTKFZJSZOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)N3CC45C=CC(O4)C(C5C3=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Benzylpiperidin-1-YL)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2638204.png)

![3-[[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]pyridine](/img/structure/B2638205.png)

![2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2638213.png)

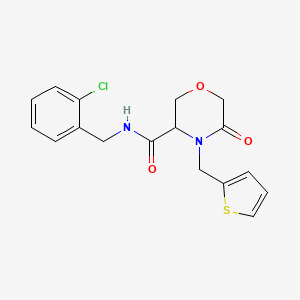

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2638215.png)

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2638217.png)

![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2638222.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/structure/B2638223.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2638226.png)